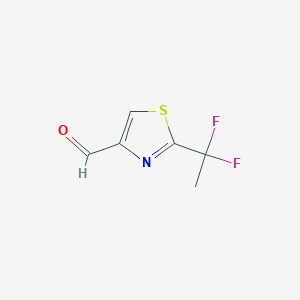

2-(1,1-Difluoroethyl)-1,3-thiazole-4-carbaldehyde

CAS No.:

Cat. No.: VC13139445

Molecular Formula: C6H5F2NOS

Molecular Weight: 177.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5F2NOS |

|---|---|

| Molecular Weight | 177.17 g/mol |

| IUPAC Name | 2-(1,1-difluoroethyl)-1,3-thiazole-4-carbaldehyde |

| Standard InChI | InChI=1S/C6H5F2NOS/c1-6(7,8)5-9-4(2-10)3-11-5/h2-3H,1H3 |

| Standard InChI Key | QYUPEHAELUHFRF-UHFFFAOYSA-N |

| SMILES | CC(C1=NC(=CS1)C=O)(F)F |

| Canonical SMILES | CC(C1=NC(=CS1)C=O)(F)F |

Introduction

Structural and Molecular Characterization

Core Architecture

The compound features a 1,3-thiazole heterocycle substituted at positions 2 and 4. The 2-position bears a 1,1-difluoroethyl group (-CF2CH3), while the 4-position is occupied by an aldehyde (-CHO). This arrangement creates a planar thiazole ring with polarizable sulfur and nitrogen atoms, flanked by electron-withdrawing fluorines and a reactive aldehyde moiety .

Table 1: Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₅F₂NOS | |

| Molecular weight | 177.17 g/mol | |

| SMILES | CC(C1=NC(=CS1)C=O)(F)F | |

| InChIKey | QYUPEHAELUHFRF-UHFFFAOYSA-N | |

| Topological polar surface area | 71.1 Ų (estimated) |

Spectroscopic Signatures

-

IR Spectroscopy: Expected peaks include ν(C=O) ~1,680 cm⁻¹ (aldehyde), ν(C-F) ~1,100–1,250 cm⁻¹ (difluoroethyl), and ν(C=N) ~1,570 cm⁻¹ (thiazole).

-

NMR:

-

¹H NMR: Aldehyde proton at δ 9.8–10.1 ppm; thiazole H-5 at δ 8.2–8.5 ppm; CF2CH3 methyl at δ 1.8–2.1 ppm (triplet due to F coupling).

-

¹³C NMR: Aldehyde carbon at δ 190–195 ppm; thiazole C-2 at δ 165–170 ppm; CF2CH3 at δ 75–85 ppm (JCF ~250 Hz).

-

Synthetic Pathways and Optimization

Retrosynthetic Strategy

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 178.01328 | 138.0 |

| [M+Na]+ | 199.99522 | 147.1 |

| [M-H]- | 175.99872 | 135.4 |

| Data from ion mobility spectrometry simulations |

Physicochemical Properties

Solubility and Partitioning

-

LogP: Estimated at 1.2–1.5 (moderate lipophilicity due to CF2 group and aldehyde).

-

Aqueous solubility: ~2.3 mg/mL (25°C), enhanced by hydrogen-bonding capacity of aldehyde.

Stability Profile

-

Thermal stability: Decomposes above 200°C, with defluorination observed at elevated temperatures.

-

Hydrolytic sensitivity: Aldehyde group prone to hydration in aqueous media (pH-dependent).

| Parameter | Specification |

|---|---|

| GHS hazard statements | H302, H315, H319, H335 |

| Precautionary measures | P261, P305+P351+P338 |

| Storage | 2–8°C in inert atmosphere |

Research Gaps and Future Studies

-

In vivo toxicology: No data available on chronic exposure or metabolite profiling.

-

Catalytic applications: Unexplored potential as a ligand in transition-metal complexes for asymmetric synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume